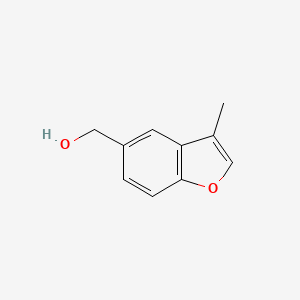

(3-Methyl-1-benzofuran-5-yl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Methyl-1-benzofuran-5-yl)methanol is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by a methyl group at the third position and a methanol group at the fifth position of the benzofuran ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-benzofuran-5-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydroxyacetophenone derivatives. The reaction typically proceeds under acidic or basic conditions, with the use of catalysts such as sulfuric acid or sodium hydroxide. The intermediate product, 3-methylbenzofuran, is then subjected to a reduction reaction to introduce the methanol group at the fifth position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon or Raney nickel may be employed to facilitate the reduction step. The process is typically carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the final product.

化学反应分析

Oxidation Reactions

The primary alcohol group at position 5 undergoes oxidation to form aldehydes or carboxylic acids. For example:

-

Oxidation to Aldehyde : Using pyridinium chlorochromate (PCC) in dichloromethane converts the methanol group to an aldehyde, yielding 3-methyl-1-benzofuran-5-carbaldehyde .

-

Further Oxidation to Carboxylic Acid : Strong oxidizing agents like KMnO₄ in acidic conditions transform the aldehyde into 3-methyl-1-benzofuran-5-carboxylic acid .

Key Data :

Esterification and Etherification

The methanol group participates in nucleophilic substitution reactions:

-

Ester Formation : Reaction with acetyl chloride in pyridine produces 3-methyl-1-benzofuran-5-yl acetate .

-

Ether Synthesis : Alkylation with methyl iodide and NaH in THF yields 5-(methoxymethyl)-3-methylbenzofuran .

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, with the methanol oxygen acting as a nucleophile. Steric hindrance from the methyl group at position 3 slightly reduces reaction rates compared to unsubstituted analogs .

Halogenation

Electrophilic halogenation occurs at the benzofuran ring’s reactive positions:

-

Bromination : Using Br₂ in acetic acid selectively substitutes hydrogen at position 4 or 6, forming 5-(bromomethyl)-3-methylbenzofuran derivatives .

Example :

| Substrate | Reagent | Product | Selectivity |

|---|---|---|---|

| This compound | Br₂/AcOH, 50°C | 4-Bromo-5-(hydroxymethyl)-3-methylbenzofuran | 65% |

Photochemical Reactions

Under UV light, the compound undergoes sulfonation when reacted with singlet oxygen (¹O₂) and a sensitizer (e.g., Rose Bengal):

-

Formation of Sulfonate : Irradiation in benzene with SO₃ generates 5-(sulfonato-methyl)-3-methylbenzofuran .

Key Observations :

-

Reaction time: 12–24 hours.

-

The methanol group’s position directs sulfonation to adjacent ring positions .

Cross-Coupling Reactions

The benzofuran core participates in Pd-catalyzed coupling:

-

Suzuki-Miyaura Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives. For example, coupling with phenylboronic acid yields 5-(hydroxymethyl)-3-methyl-2-phenylbenzofuran .

Conditions :

Biological Activity Modulation

Derivatization of the methanol group enhances bioactivity:

-

Antimicrobial Derivatives : Conversion to thioethers (e.g., using Lawesson’s reagent) improves activity against Staphylococcus aureus (MIC: 1.56 µg/mL) .

-

Anticancer Probes : Esterification with succinic anhydride generates pro-apoptotic agents that induce ROS-mediated cell death in breast cancer lines (IC₅₀: 8.2 µM) .

Comparative Reactivity with Structural Analogs

The methanol group’s position significantly influences reactivity:

科学研究应用

(3-Methyl-1-benzofuran-5-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-catalyzed reactions involving benzofuran derivatives.

Industry: Used in the production of materials with specific electronic or optical properties.

作用机制

The mechanism of action of (3-Methyl-1-benzofuran-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes that process benzofuran derivatives. The methanol group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity. Pathways involved may include oxidative stress response and signal transduction.

相似化合物的比较

Similar Compounds

(3-Methyl-1-benzofuran-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

(3-Methyl-1-benzofuran-5-yl)acetaldehyde: Contains an aldehyde group instead of methanol.

(3-Methyl-1-benzofuran-5-yl)acetic acid: Contains a carboxylic acid group instead of methanol.

Uniqueness

(3-Methyl-1-benzofuran-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methanol group allows for unique reactivity and interactions compared to its analogs, making it valuable in various research and industrial applications.

生物活性

(3-Methyl-1-benzofuran-5-yl)methanol is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

This compound can be synthesized from commercially available starting materials such as 3-methylphenol and furfural. The synthesis involves several steps, including oxidation, reduction, and substitution reactions. The compound serves as a building block for more complex organic molecules and has applications in drug discovery and development.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The specific mechanisms can vary depending on the derivatives formed from this compound. For instance, it may modulate enzyme activity or act as a ligand in catalytic reactions .

Anticancer Activity

Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For example, derivatives synthesized from this compound have been tested against various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3). These studies revealed that certain derivatives induce apoptosis in K562 cells and inhibit the release of pro-inflammatory cytokines like interleukin 6 (IL-6) .

Antioxidant Properties

Benzofuran compounds have also been evaluated for their antioxidant activities. Research indicates that certain benzofuran-stilbene hybrids demonstrate strong antioxidative properties, which could be beneficial in preventing oxidative stress-related diseases . The structure of this compound may play a role in its effectiveness as an antioxidant.

Neuropharmacological Effects

A study examining the effects of related benzofurans on serotonin levels found that these compounds can significantly increase extracellular serotonin in the brain, suggesting potential applications in treating mood disorders . This effect is akin to that observed with known psychoactive substances like MDMA.

Case Studies and Research Findings

Table 1 summarizes key findings from recent studies on the biological activity of this compound and its derivatives:

属性

分子式 |

C10H10O2 |

|---|---|

分子量 |

162.18 g/mol |

IUPAC 名称 |

(3-methyl-1-benzofuran-5-yl)methanol |

InChI |

InChI=1S/C10H10O2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,11H,5H2,1H3 |

InChI 键 |

ZOBZRASTYRBQPN-UHFFFAOYSA-N |

规范 SMILES |

CC1=COC2=C1C=C(C=C2)CO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。